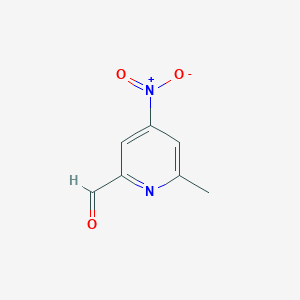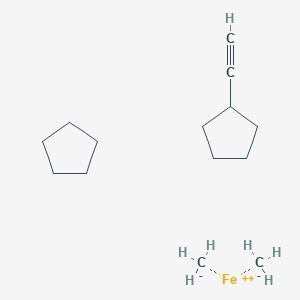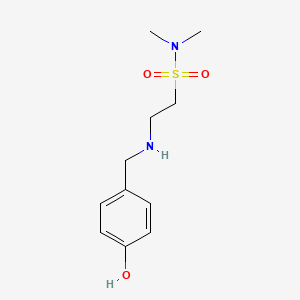
2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide is a compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a hydroxybenzyl group attached to an amino group, which is further connected to a dimethylethane sulfonamide moiety. The unique structure of this compound allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide typically involves the reaction of 4-hydroxybenzylamine with N,N-dimethylethane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with enzymes and proteins.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the DNA-binding domain of mutant p53 protein, restoring its function to that of the wild-type protein. This interaction leads to the activation of p53 transcriptional activity, resulting in the induction of apoptosis in cancer cells . The hydroxyl groups on the compound play a crucial role in this binding process.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Hydroxybenzyl)amino]phenol: Similar structure but lacks the sulfonamide group.
4-Hydroxybenzoic acid: Contains the hydroxybenzyl group but differs in the rest of the structure.
Uniqueness
2-((4-Hydroxybenzyl)amino)-N,N-dimethylethane-1-sulfonamide is unique due to the presence of both the hydroxybenzyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H18N2O3S |
|---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)methylamino]-N,N-dimethylethanesulfonamide |
InChI |
InChI=1S/C11H18N2O3S/c1-13(2)17(15,16)8-7-12-9-10-3-5-11(14)6-4-10/h3-6,12,14H,7-9H2,1-2H3 |
InChI Key |
MTNJPSZNPPCJGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CCNCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Piperidino)methyl]phenylzinc iodide](/img/structure/B13908563.png)
![(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13908571.png)
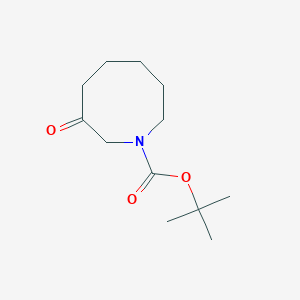


![[4,13-Diacetyloxy-1-hydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate](/img/structure/B13908584.png)
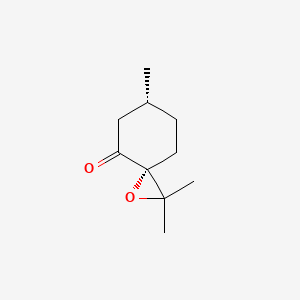
![benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13908596.png)
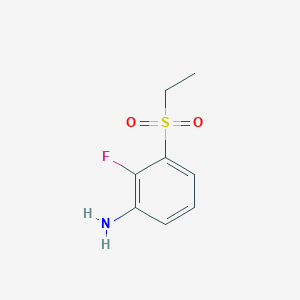
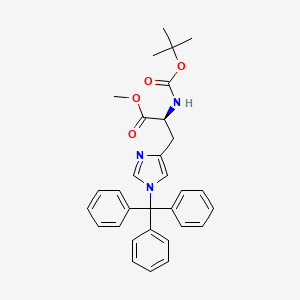
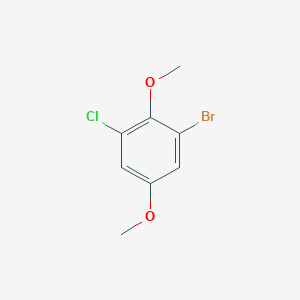
![Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13908630.png)
